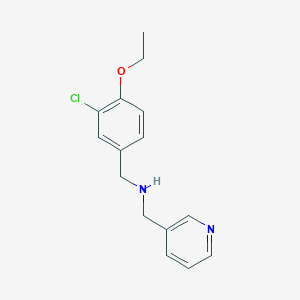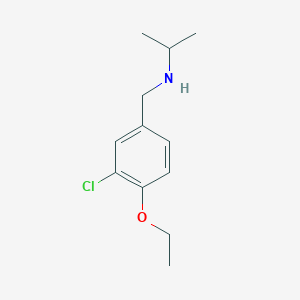![molecular formula C18H24N4O B275945 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B275945.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as MPX-004, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has shown potential in various areas of research, including neuroscience, cardiovascular disease, and cancer research. The purpose of
Mecanismo De Acción
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood. However, it is believed that N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine works by activating the G protein-coupled receptor, GPR17. GPR17 is a receptor that is expressed in the brain and other tissues and is involved in various physiological processes, including myelination, inflammation, and cell proliferation. Activation of GPR17 by N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to the activation of various signaling pathways, which can result in the observed effects of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine.
Biochemical and Physiological Effects:
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects. In neuroscience, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cognitive function and have a neuroprotective effect. In cardiovascular disease, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a vasodilatory effect and reduce blood pressure. In cancer research, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have anti-cancer properties and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine in lab experiments is its specificity for GPR17. This allows researchers to study the effects of GPR17 activation without the interference of other receptors. However, one limitation of using N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is its limited availability and high cost.
Direcciones Futuras
There are various future directions for the research of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine. In neuroscience, further research is needed to understand the mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of neurodegenerative diseases. In cardiovascular disease, further research is needed to understand the long-term effects of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine on blood pressure and its potential use in the treatment of hypertension. In cancer research, further research is needed to understand the anti-cancer properties of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of various types of cancer.
Conclusion:
In conclusion, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is a synthetic compound that has shown potential in various areas of scientific research. Its specificity for GPR17 makes it a valuable tool for studying the effects of GPR17 activation. Further research is needed to fully understand the mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a series of chemical reactions that start with the reaction of 2-pyrimidinol with 3-bromobenzyl chloride, which results in the formation of 3-(2-pyrimidinyloxy)benzyl chloride. The next step involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with N-(1-ethyl-2-pyrrolidinyl)methanamine, which results in the formation of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has shown potential in various areas of scientific research. In neuroscience, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a neuroprotective effect and can improve cognitive function. In cardiovascular disease, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a vasodilatory effect and can reduce blood pressure. In cancer research, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have anti-cancer properties and can inhibit tumor growth.
Propiedades
Fórmula molecular |
C18H24N4O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H24N4O/c1-2-22-11-4-7-16(22)14-19-13-15-6-3-8-17(12-15)23-18-20-9-5-10-21-18/h3,5-6,8-10,12,16,19H,2,4,7,11,13-14H2,1H3 |
Clave InChI |
BRPRXAASTIAXEN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
SMILES canónico |
CCN1CCCC1CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)

![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B275881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)